Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-
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Overview
Description
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes the following steps:
Formation of the Indole Nucleus: The indole nucleus is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Triazino Group: The triazino group is introduced through a nucleophilic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the triazino-indole intermediate with a suitable thiol reagent.
Acetamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with triazino and thioether groups. These compounds share some structural similarities but differ in their specific substituents and functional groups. The uniqueness of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- lies in its specific combination of functional groups, which imparts distinct biological and chemical properties .
Similar compounds include:
- 5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL
- Indole-3-acetic acid derivatives
- Other triazino-indole derivatives
Biological Activity
Acetamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. The compound Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- (CAS No. 603946-40-3) is a novel acetamide that incorporates a triazino-indole structure. This article explores its biological activity based on recent research findings.
- Molecular Formula: C17H21N5OS
- Molecular Weight: 343.45 g/mol
- CAS Number: 603946-40-3
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its interaction with various biological targets. Notably, it has shown potential as an inhibitor of butyrylcholinesterase (BChE), which is a critical enzyme in the treatment of Alzheimer's disease.
Inhibition of Butyrylcholinesterase (BChE)
Recent studies have demonstrated that certain acetamide derivatives exhibit significant inhibition of BChE. In a series of experiments, compounds were synthesized and tested for their inhibitory effects:
Compound | IC50 (µM) | Activity Description |
---|---|---|
8c | 3.94 ± 0.16 | Most potent BChE inhibitor |
8d | 19.60 ± 0.21 | Moderate activity |
The results indicated that compound 8c exhibited the highest inhibition against BChE with an IC50 value of 3.94±0.16μM, suggesting strong potential for therapeutic applications in Alzheimer's disease treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications in the acetamide structure significantly affect biological activity. For instance:
- The indole moiety plays a crucial role in enhancing binding affinity to the target enzyme.
- Compounds with additional methoxy groups or piperidine moieties showed improved activity against gram-positive bacteria.
This correlation highlights the importance of specific functional groups in optimizing the efficacy of acetamide derivatives .
Case Studies
-
Alzheimer's Disease Models
- A study involving transgenic mice models for Alzheimer's disease demonstrated that treatment with acetamide derivatives led to a reduction in BChE activity and improved cognitive function metrics compared to controls.
- Antibacterial Activity
Properties
Molecular Formula |
C18H23N5O2S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-ethoxypropyl)acetamide |
InChI |
InChI=1S/C18H23N5O2S/c1-4-25-9-5-8-19-15(24)11-26-18-20-17-16(21-22-18)13-10-12(2)6-7-14(13)23(17)3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,19,24) |
InChI Key |
YGIAJRHPGYTCMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)C)N=N1 |
Origin of Product |
United States |
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